molecular formula C8H6Cl2O B15162836 (2S)-2-(2,6-dichlorophenyl)oxirane

(2S)-2-(2,6-dichlorophenyl)oxirane

Cat. No.: B15162836
M. Wt: 189.04 g/mol
InChI Key: OABUMCRYAMBARC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,6-dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,6-dichlorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-(2,6-dichlorophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,6-dichlorophenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.

Scientific Research Applications

(2S)-2-(2,6-dichlorophenyl)oxirane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2,6-dichlorophenyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring is highly reactive, making it an effective electrophile in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,6-dichlorophenyl)oxirane: The enantiomer of (2S)-2-(2,6-dichlorophenyl)oxirane, with similar chemical properties but different stereochemistry.

    (2S)-2-(4-chlorophenyl)oxirane: A related compound with a single chlorine atom on the phenyl ring.

    (2S)-2-(2,4-dichlorophenyl)oxirane: Another similar compound with chlorine atoms at different positions on the phenyl ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

(2S)-2-(2,6-dichlorophenyl)oxirane

InChI

InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2/t7-/m1/s1

InChI Key

OABUMCRYAMBARC-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](O1)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1C(O1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.